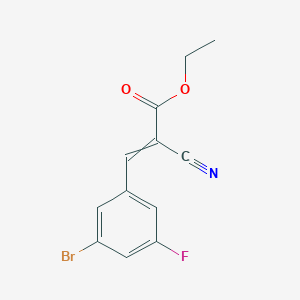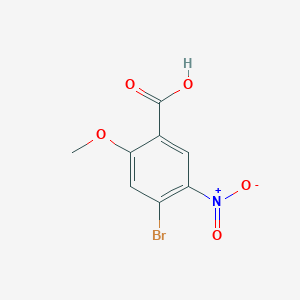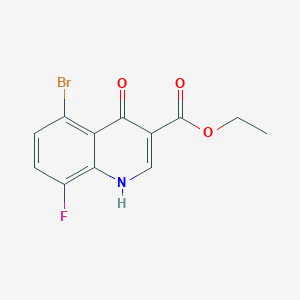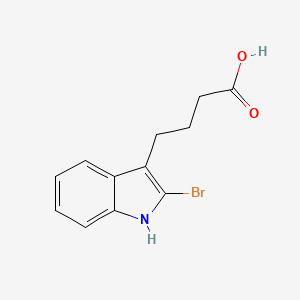![molecular formula C9H17Br3N2-2 B11822174 Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)
Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen tribromide, compd with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) is a chemical compound formed by the combination of hydrogen tribromide and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine in a 1:1 molar ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine typically involves the reaction of hydrogen tribromide with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The reactants are combined in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduction products.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various brominated products, while reduction reactions may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives.
Applications De Recherche Scientifique
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, the compound is investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in their activity and function. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be compared with other similar compounds, such as:
Hydrogen tribromide, compd. with 1-methyl-2-pyrrolidinone (12): This compound has a similar structure but different reactivity and applications.
Hydrogen tribromide, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine hydrobromide (111): This compound has an additional hydrobromide component, which can affect its chemical properties and reactivity.
The uniqueness of hydrogen tribromide, compd
Propriétés
Formule moléculaire |
C9H17Br3N2-2 |
|---|---|
Poids moléculaire |
392.96 g/mol |
Nom IUPAC |
hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide |
InChI |
InChI=1S/C9H16N2.3BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;;;/h1-8H2;3*1H/p-2 |
Clé InChI |
YMGYGDGBTNHAJY-UHFFFAOYSA-L |
SMILES canonique |
[H+].C1CCC2=NCCCN2CC1.[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)




![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)


![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)

